molecular formula C14H30I2N2 B14508217 Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide CAS No. 63884-31-1

Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide

Cat. No.: B14508217
CAS No.: 63884-31-1
M. Wt: 480.21 g/mol
InChI Key: QEQKZRHPZBUHCM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide is a quaternary ammonium compound It is known for its unique structure, which includes a piperidinium core with dimethyl and methylpyrrolidinyl substituents, and two iodide ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method includes the reaction of 1,1-dimethylpiperidinium with 1-methylpyrrolidine in the presence of an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete quaternization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can replace the iodide ions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound can be used in studies involving ion transport and membrane permeability due to its ionic nature.

    Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals is ongoing.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and ion transport, affecting cellular processes. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl viologen dichloride: Known for its use as an electron acceptor in redox reactions.

    Ethyl viologen dibromide: Similar structure but with ethyl groups instead of methyl groups.

    Paraquat dichloride: A well-known herbicide with a similar bipyridinium structure.

Uniqueness

Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide is unique due to its specific substituents and iodide ions, which confer distinct chemical and physical properties

Properties

CAS No.

63884-31-1

Molecular Formula

C14H30I2N2

Molecular Weight

480.21 g/mol

IUPAC Name

1,1-dimethyl-4-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]piperidin-1-ium;diiodide

InChI

InChI=1S/C14H30N2.2HI/c1-15(2)11-6-14(7-12-15)8-13-16(3)9-4-5-10-16;;/h14H,4-13H2,1-3H3;2*1H/q+2;;/p-2

InChI Key

QEQKZRHPZBUHCM-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCC(CC1)CC[N+]2(CCCC2)C)C.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.